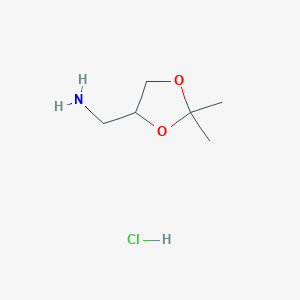![molecular formula C23H21N5O3 B2748787 4-((1H-imidazol-1-yl)methyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide CAS No. 1705713-10-5](/img/structure/B2748787.png)
4-((1H-imidazol-1-yl)methyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-imidazol-1-yl)methyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis and Chemical Reactions
The compound's structure suggests its potential utility in the synthesis of complex heterocyclic compounds. Research demonstrates the regioselective metalation of imidazo[1,5-a]pyrazines, leading to functionalized derivatives through metalation chemistry followed by cross-coupling reactions, such as the Suzuki reaction (Board et al., 2009). This methodology is pivotal in creating diverse molecular architectures for pharmaceuticals and materials science.
Heterocyclic Compound Synthesis
The molecule's inherent structural features are conducive to synthesizing various heterocyclic compounds. For instance, the synthesis of thiosemicarbazide derivatives and their application as precursors for creating imidazole, oxadiazole, thiadiazole, oxazine, and triazine ring systems has been explored, highlighting their antimicrobial potential (Elmagd et al., 2017).
Antimicrobial and Antioxidant Studies
The molecule's utility in synthesizing benzoxazinyl pyrazolone arylidenes demonstrates significant antimicrobial and antioxidant activities. This suggests its role in developing new therapeutic agents with potential applications in treating microbial infections and oxidative stress-related diseases (Sonia et al., 2013).
Molecular Dynamics and Computational Chemistry
The compound and its derivatives can serve as models in computational chemistry for studying molecular dynamics, reactivity, and the formation of novel cocrystals. Studies involving DFT calculations and molecular dynamics simulations help in understanding the reactive properties of molecules, paving the way for designing new materials and drugs (Al-Otaibi et al., 2020).
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound contains an imidazole ring, which is a key component in many functional molecules used in a variety of applications . .
Mode of Action
Imidazole derivatives are known to interact with various targets in diverse ways . The exact interaction of this compound with its targets and the resulting changes would depend on the specific nature of the targets.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Imidazole derivatives are involved in a wide range of applications, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound is a white to light yellow solid, stable at room temperature, and soluble in some organic solvents such as methanol and ethanol, but insoluble in water . These properties could influence its bioavailability.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, its solubility suggests that it might be more effective in environments where organic solvents are present . .
特性
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c29-23(18-7-5-17(6-8-18)12-27-10-9-24-16-27)26-19-11-25-28(13-19)14-20-15-30-21-3-1-2-4-22(21)31-20/h1-11,13,16,20H,12,14-15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYCKXJJYPBHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-CHLOROPHENOXY)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-2-METHYLPROPANAMIDE](/img/structure/B2748704.png)
![2-(2-chlorophenyl)-N-[3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-yl]ethene-1-sulfonamide](/img/structure/B2748705.png)
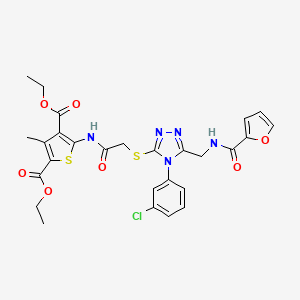
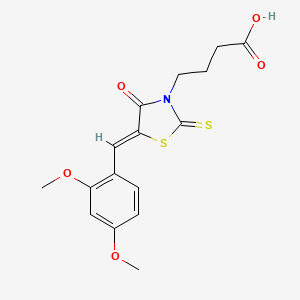
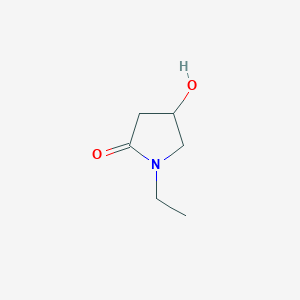
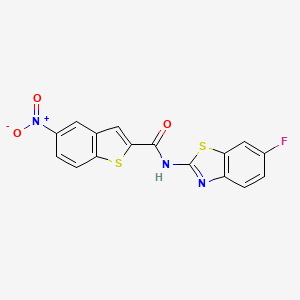
![N-(3-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2748714.png)
![3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2748715.png)
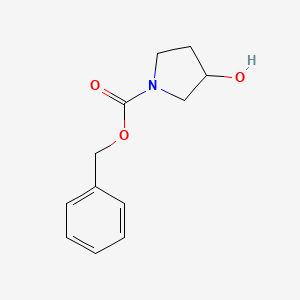
![N-[4-(diethylamino)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2748720.png)



